Metconazole-d6

Description

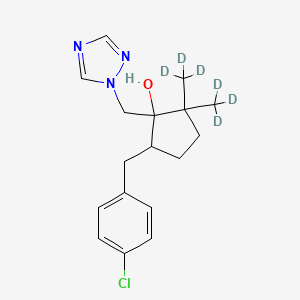

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22ClN3O |

|---|---|

Molecular Weight |

325.9 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3 |

InChI Key |

XWPZUHJBOLQNMN-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Metconazole-d6: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Metconazole-d6, a deuterated internal standard crucial for the accurate quantification of Metconazole in various matrices. Metconazole is a broad-spectrum triazole fungicide, and its deuterated analogue serves as an ideal internal standard in mass spectrometry-based bioanalytical studies due to their nearly identical physicochemical properties and chromatographic behavior.[1][2] This document outlines the methodologies for assessing isotopic purity and stability, presents typical data in structured tables, and visualizes experimental workflows.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is essential to characterize the isotopologue distribution, as the synthesis of deuterated compounds rarely results in a 100% pure product.[3] Instead, a mixture of the desired deuterated molecule and molecules with fewer deuterium atoms (e.g., d5, d4) is typically present.[3] For high-precision laboratory work, an isotopic purity of over 98% is generally recommended.[1]

Methodology for Isotopic Purity Assessment

The determination of isotopic purity for this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated standard from potential contaminants and the accurate measurement of the mass-to-charge ratio (m/z) of the different isotopologues.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol to a concentration of 1 mg/mL.[4] This is further diluted to an appropriate concentration for LC-MS analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS 3V, 150 × 4.6 mm, 5 µm) is typically used.[5]

-

Mobile Phase: A gradient elution with a mixture of methanol and water, often with a modifier like formic acid, is employed.[4]

-

Flow Rate: A typical flow rate is between 0.8 to 1.2 mL/min.[5][6]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[5]

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for triazole fungicides.

-

Analysis: Full scan mass spectra are acquired over a relevant m/z range to include the molecular ions of this compound and its lower-deuterated isotopologues.

-

Resolution: A high-resolution mass spectrometer is used to accurately determine the mass of each isotopologue.

-

-

Data Analysis: The isotopic distribution is calculated by integrating the peak areas of the extracted ion chromatograms for each isotopologue (d6, d5, d4, etc.). The percentage of each species is then determined relative to the sum of all isotopologue peak areas.

Typical Isotopic Purity Data

The following table summarizes the expected isotopic distribution for a representative batch of this compound.

| Isotopologue | Theoretical Mass (M+H)+ | Measured Abundance (%) |

| Metconazole-d0 | 319.83 | < 0.1 |

| Metconazole-d1 | 320.83 | < 0.1 |

| Metconazole-d2 | 321.84 | 0.2 |

| Metconazole-d3 | 322.84 | 0.5 |

| Metconazole-d4 | 323.85 | 1.5 |

| Metconazole-d5 | 324.85 | 3.0 |

| This compound | 325.86 | 94.7 |

| Isotopic Purity | > 98% (Sum of d1-d6) |

Note: The data presented are illustrative and based on typical values for high-quality deuterated standards.

Caption: Workflow for Isotopic Purity Assessment of this compound.

Stability of this compound

The stability of a deuterated standard is paramount to ensure consistent and reliable results over time. Stability studies are designed to evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound.[7] A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.[5][8]

Methodology for Stability Assessment

Stability testing for this compound involves both long-term and accelerated studies, as well as forced degradation studies to identify potential degradation pathways.[9][10]

Experimental Protocol: Stability-Indicating HPLC-UV/MS Method

-

Reference Standard Preparation: A freshly prepared solution of this compound at a known concentration is used as the time-zero reference.

-

Stability Sample Preparation and Storage:

-

Long-Term Stability: Samples of solid this compound are stored under recommended conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).[9]

-

Accelerated Stability: Samples are stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.[9][10]

-

Solution Stability: The stability of this compound in a stock solution (e.g., in methanol) is assessed under refrigerated and room temperature conditions.[11]

-

-

Forced Degradation:

-

Acid Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[6]

-

Thermal Degradation: The solid sample is exposed to high heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: The sample is exposed to UV and visible light.

-

-

Analysis: All samples are analyzed using a validated stability-indicating HPLC method, typically with UV and/or MS detection.[5][8] The chromatographic conditions are similar to those used for purity assessment, but the method must be able to resolve the parent compound from all significant degradation products.[5]

-

Data Evaluation: The percentage of this compound remaining is calculated by comparing the peak area in the stressed/aged sample to the time-zero reference. Mass balance is also assessed to ensure that the decrease in the parent compound corresponds to an increase in degradation products.[5]

Typical Stability Data

The following tables summarize representative stability data for this compound.

Table 2: Long-Term and Accelerated Stability of Solid this compound

| Storage Condition | Time Point | Assay (% of Initial) | Appearance |

| 2-8°C | 12 Months | 99.8% | Unchanged |

| 25°C / 60% RH | 6 Months | 99.5% | Unchanged |

| 40°C / 75% RH | 6 Months | 99.1% | Unchanged |

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | Assay (% Remaining) | Degradation Products Observed |

| 0.1 M HCl | 24 hours | 98.5% | Minor, <0.2% each |

| 0.1 M NaOH | 24 hours | 92.1% | One major degradant (>1%) |

| 3% H₂O₂ | 24 hours | 97.8% | Minor, <0.5% each |

| Heat (105°C) | 48 hours | 99.6% | No significant degradation |

| Light (ICH Q1B) | 10 days | 99.4% | No significant degradation |

Note: The data presented are illustrative and demonstrate the expected stability profile of a robust deuterated standard.

Caption: General Workflow for Stability Testing of this compound.

Conclusion

This compound is a high-purity, stable deuterated standard suitable for use as an internal standard in demanding quantitative analytical methods. The isotopic purity, characterized by a high percentage of the d6 isotopologue, ensures minimal interference from lower-deuterated species. The compound exhibits excellent stability under recommended long-term storage conditions and demonstrates robustness against various environmental stressors. The provided methodologies and illustrative data serve as a comprehensive guide for researchers and drug development professionals in the handling, evaluation, and application of this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. epa.gov [epa.gov]

- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. www3.paho.org [www3.paho.org]

- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sahpra.org.za [sahpra.org.za]

- 10. ema.europa.eu [ema.europa.eu]

- 11. agriculture.basf.com [agriculture.basf.com]

Metconazole's Mechanism of Action: A Technical Guide to a Potent Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metconazole is a broad-spectrum, systemic triazole fungicide widely employed in agriculture to control a variety of fungal pathogens. Its efficacy stems from the targeted disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanism of action of metconazole, focusing on its interaction with the ergosterol biosynthesis pathway. It includes a summary of its fungicidal activity, detailed experimental protocols for studying its effects, and an overview of resistance mechanisms.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

Metconazole's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in plants and animals, providing a degree of selective toxicity.[1][2] Ergosterol is crucial for maintaining the fluidity, permeability, and proper function of the fungal cell membrane.[3]

Metconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11).[4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol: the removal of the 14α-methyl group from lanosterol.

The inhibition of lanosterol 14α-demethylase by metconazole leads to two primary downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, further contributing to the fungicidal effect.[5]

The overall consequence of these actions is the disruption of fungal growth, inhibition of hyphal development, and ultimately, cell death.[2][3]

Quantitative Data on Fungicidal Activity

The efficacy of metconazole varies depending on the fungal species and the specific isolate. The following table summarizes publicly available data on the effective concentration required to inhibit 50% of mycelial growth (EC50). While specific IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values for metconazole's direct interaction with purified CYP51 are not widely published, data for other azole fungicides provide a comparative context for their binding affinity to the target enzyme.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Fusarium graminearum | Mean EC50 (pre-2000 isolates) | 0.024 | [6] |

| Fusarium graminearum | Mean EC50 (2000-2014 isolates) | 0.0405 | [6] |

| Fusarium pseudograminearum | Mean EC50 | 0.0559 | [7] |

| Pyricularia oryzae | Growth Inhibition (approx. 28.46%) | 0.1 | [3] |

| Pyricularia oryzae | Growth Inhibition (>60%) | 0.5 | [3] |

| Alternaria alternata | Mean EC50 (2011 isolates) | 0.20 | [4] |

| Alternaria alternata | Mean EC50 (2013 isolates) | 0.18 | [4] |

| Alternaria alternata | Mean EC50 (2014 isolates) | 0.12 | [4] |

| Various Fusarium spp. | EC50 Range | <2.9 | [1] |

Experimental Protocols for Mechanism of Action Studies

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol is a standard method to determine the EC50 of a fungicide against a specific fungal isolate.

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C in a water bath.

-

Fungicide Dilution: Prepare a stock solution of metconazole in a suitable solvent (e.g., acetone). Perform serial dilutions to achieve the desired final concentrations in the agar.

-

Plate Preparation: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate with only the solvent should also be prepared.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined by plotting the inhibition percentage against the log of the fungicide concentration and performing a probit or logistic regression analysis.[8]

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of ergosterol and the detection of accumulated sterol intermediates in fungal cells treated with metconazole.

Methodology:

-

Fungal Culture and Treatment: Grow the fungal species in a liquid medium to a desired growth phase. Introduce metconazole at a specific concentration (e.g., EC50) and continue incubation for a defined period. Harvest the mycelia by filtration.

-

Saponification: Resuspend the mycelia in a methanolic potassium hydroxide solution and heat at 80°C for 1-2 hours to break down lipids and release sterols.[9]

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with a nonpolar solvent such as n-hexane or pentane. Repeat the extraction multiple times to ensure complete recovery.[9]

-

Derivatization: Evaporate the solvent and derivatize the sterol extracts to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterol compounds based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum for each, allowing for their identification and quantification by comparison to known standards.[9][10]

Assessment of Cell Viability using Fluorescein Diacetate (FDA) Staining

This method is used to visualize the impact of metconazole on fungal cell viability.

Methodology:

-

Fungal Culture and Treatment: Grow the fungus (e.g., spores or hyphae) in a suitable liquid medium. Treat with metconazole at various concentrations and for different durations.

-

Staining Solution Preparation: Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone. Just before use, dilute the stock solution in a suitable buffer or water to the working concentration (e.g., 2 µg/mL).[11] For a dual staining to differentiate dead cells, Propidium Iodide (PI) can be added to the working solution.[12]

-

Staining Procedure: Add the FDA (and PI, if used) working solution to the fungal suspension and incubate in the dark at room temperature for a short period (e.g., 5-10 minutes).[11][13]

-

Microscopy: Observe the stained cells using a fluorescence microscope with appropriate filter sets.

-

Viable cells: Intracellular esterases cleave the diacetate group from FDA, releasing fluorescein, which fluoresces green. Intact cell membranes retain the fluorescein.[12]

-

Non-viable cells: Lack of metabolic activity prevents the conversion of FDA, and compromised cell membranes do not retain fluorescein, resulting in no or very faint green fluorescence. If PI is used, it will penetrate the damaged membranes of dead cells, intercalate with nucleic acids, and fluoresce red.[11]

-

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the fungal surface, revealing morphological changes induced by metconazole.

Methodology:

-

Sample Preparation: Grow the fungus on a suitable solid medium or in a liquid culture. Treat with metconazole.

-

Fixation: Fix the fungal samples in a solution of glutaraldehyde, often followed by a post-fixation step with osmium tetroxide to preserve the cellular structures.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) to remove all water.

-

Drying: Critical point drying is the preferred method to dry the samples without causing structural artifacts from surface tension.

-

Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater.

-

Imaging: The coated samples are then imaged in a scanning electron microscope. The electron beam scans the surface, and the detected secondary electrons are used to generate a detailed three-dimensional image of the fungal hyphae and spores.

Mechanisms of Resistance

The development of resistance to azole fungicides, including metconazole, is a significant concern in agriculture. The primary mechanisms of resistance involve modifications that reduce the effectiveness of the fungicide's interaction with its target, CYP51.

-

Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of metconazole to the enzyme, thereby decreasing its inhibitory effect. For example, in Fusarium graminearum, laboratory-induced resistance to metconazole has been associated with mutations such as G443S, D243N, and a combination of E103Q & V157L in the CYP51A protein.[10]

-

Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the lanosterol 14α-demethylase enzyme within the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition. Overexpression can be caused by mutations in the promoter region of the CYP51 gene or in transcription factors that regulate its expression.[12]

-

Increased Efflux: Upregulation of efflux pumps, which are membrane transporters that actively pump foreign substances out of the cell, can reduce the intracellular concentration of metconazole, preventing it from reaching its target in sufficient quantities.[4]

Conclusion

Metconazole is a highly effective fungicide due to its specific inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This targeted action disrupts the fungal cell membrane, leading to cell death. Understanding the molecular details of this mechanism, the quantitative measures of its efficacy, and the pathways of resistance is essential for its judicious use in agriculture and for the development of new, more robust antifungal agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between metconazole and fungal pathogens.

References

- 1. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scabusa.org [scabusa.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and biological characteristics of laboratory metconazole-resistant mutants in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP51 Mutations in the Fusarium solani Species Complex: First Clue to Understand the Low Susceptibility to Azoles of the Genus Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Dual Pathogen Fusarium: Diseases, Incidence, Azole Resistance, and Biofilms [mdpi.com]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and methodologies for employing deuterated internal standards to enhance data quality and ensure the reliability of analytical results.

In the landscape of quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates, variability arising from sample preparation, matrix effects, and instrument response can significantly impact the accuracy and precision of measurements. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, has become the gold standard to correct for these variations. By mimicking the physicochemical properties of the analyte, deuterated internal standards co-elute chromatographically and experience similar ionization effects, providing a reliable reference for quantification.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of the analytical workflow. The ratio of the mass spectrometer's response of the endogenous, non-labeled analyte to the deuterated internal standard is then measured. Because the analyte and the internal standard behave nearly identically during extraction, chromatography, and ionization, this ratio remains constant even if sample loss or signal suppression/enhancement occurs. This allows for the precise calculation of the analyte concentration in the original sample.

The success of this technique hinges on the key characteristics of the deuterated internal standard:

-

Chemical Identity: It is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.

-

Mass Difference: The mass difference must be sufficient to distinguish the analyte from the internal standard in the mass spectrometer without isotopic overlap.

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time.

-

Isotopic Purity: The internal standard should be of high isotopic purity, with minimal contribution from the unlabeled analyte.

Quantitative Data Presentation

The impact of using a deuterated internal standard on assay performance is evident in the following tables, which summarize quantitative data from various bioanalytical applications.

Table 1: Comparison of Internal Standards on the Accuracy and Precision of D-24851 Analysis

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |

| Analog Internal Standard | 1.02 | >15 | >15 |

| 2.55 | >15 | >15 | |

| 10.2 | >15 | >15 | |

| 25.5 | >15 | >15 | |

| 102 | >15 | >15 | |

| 255 | >15 | >15 | |

| No Internal Standard | 1.02 | 105.1 | 7.2 |

| 2.55 | 101.2 | 4.5 | |

| 10.2 | 99.8 | 2.1 | |

| 25.5 | 100.1 | 1.8 | |

| 102 | 100.5 | 1.5 | |

| 255 | 100.3 | 1.2 | |

| Deuterated (SIL) Internal Standard | 1.02 | 102.3 | 3.1 |

| 2.55 | 100.8 | 2.5 | |

| 10.2 | 99.9 | 1.1 | |

| 25.5 | 100.2 | 0.9 | |

| 102 | 100.4 | 0.8 | |

| 255 | 100.1 | 0.7 |

Data adapted from a study on the tubulin inhibitor D-24851, demonstrating that a deuterated internal standard provides superior accuracy and precision compared to an analog internal standard or no internal standard.[1]

Table 2: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |

| Anandamide-d8 | 85.3 | 78.2 |

| 2-Arachidonoylglycerol-d8 | 92.1 | 85.6 |

| Oleoylethanolamide-d4 | 78.9 | 91.3 |

| Palmitoylethanolamide-d4 | 81.5 | 88.7 |

| Virodhamine-d4 | 61.5 | 24.4 |

Values above 100% for matrix effect imply ion enhancement, while values below 100% imply ion suppression. Despite significant matrix effects for some analytes, the use of deuterated internal standards allows for accurate quantification.

Table 3: Comparison of Assay Performance for Kahalalide F with Analog vs. Deuterated Internal Standard

| Parameter | Analog Internal Standard | Deuterated (SIL) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

Statistical analysis showed that the variance was significantly lower (p=0.02) and the accuracy significantly improved with the use of the deuterated internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are examples of common experimental protocols.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

-

Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

-

LC-MS/MS Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

-

Sample Preparation: To 150 µL of urine, add 50 µL of the deuterated internal standard working solution and 200 µL of 4% phosphoric acid.[2]

-

SPE Cartridge Conditioning: Condition an Oasis MCX µElution 96-well plate by passing 200 µL of methanol through each well.[2]

-

Equilibration: Equilibrate the SPE plate by passing 200 µL of water through each well.

-

Sample Loading: Load the prepared urine samples onto the SPE plate.

-

Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

-

Elution: Elute the analytes with two 50 µL aliquots of 5% ammonium hydroxide in a 60:40 methanol:acetonitrile mixture.[2]

-

Evaporation: Dry the eluted samples under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 2% formic acid).[2]

-

LC-MS/MS Analysis: Inject the reconstituted sample for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Serum Samples

LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.

-

Sample Preparation: To 0.1 mL of serum, add 0.025 mL of the deuterated internal standard solution.[3]

-

Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to the sample.

-

Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic layer.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the use of deuterated internal standards.

Conclusion

The use of deuterated internal standards in mass spectrometry is a powerful and essential technique for overcoming the challenges of quantitative analysis in complex biological matrices. By providing a reliable internal reference, these standards significantly improve the accuracy, precision, and robustness of analytical methods. The careful selection of the internal standard, coupled with well-defined and validated experimental protocols, is critical to achieving high-quality data that can be confidently used in research, clinical diagnostics, and drug development. As the demand for highly sensitive and accurate quantitative methods continues to grow, the principles and practices outlined in this guide will remain fundamental to the success of mass spectrometry-based analyses.

References

Metconazole-d6: An In-depth Technical Guide for its Application as an Analytical Standard in Fungicide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metconazole-d6, its application as an internal standard in analytical methodologies, and the biochemical pathway it helps to quantify. Metconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2][3][4] Accurate quantification of its residues in environmental and food matrices is critical for regulatory compliance and safety assessment.[4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in these analyses.

Physicochemical Properties of Metconazole and this compound

This compound is the deuterium-labeled version of Metconazole.[5] Stable isotope labeling provides an ideal internal standard for quantitative mass spectrometry analysis, as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior during sample extraction and ionization, while being distinguishable by its mass.[5]

Table 1: Physicochemical Data

| Property | Metconazole | This compound |

| IUPAC Name | (1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[6] | 5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentanol[7] |

| CAS Number | 125116-23-6[6][8] | 125116-23-6 (unlabeled)[9] |

| Molecular Formula | C₁₇H₂₂ClN₃O[6][8][10] | C₁₇H₁₆D₆ClN₃O[9] |

| Molecular Weight | 319.83 g/mol [8] | 325.87 g/mol [5][9] |

| Synonyms | BAS 555 F[6] | - |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Metconazole, like other triazole fungicides, acts by disrupting the fungal cell membrane's integrity.[1][11] It specifically inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for fungal growth, fluidity, and function.[12][13][14] By inhibiting this pathway, Metconazole leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing fungal cell death.[1][11][14]

Caption: Fungal ergosterol biosynthesis pathway showing inhibition by Metconazole.

Analytical Methodologies and Experimental Protocols

The use of this compound as an internal standard is crucial for accurate quantification in complex matrices such as soil, water, and various crops.[15][16] The most common analytical techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[15][16][17]

Experimental Workflow

The general workflow for residue analysis involves sample extraction, cleanup, and instrumental analysis. This compound is spiked into the sample at the very beginning of the process to account for any analyte loss during sample preparation.

Caption: Workflow for fungicide residue analysis using an internal standard.

Detailed Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a representative methodology synthesized from common practices in pesticide residue analysis.[15][16][17]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of this compound solution (e.g., 100 µL of 1 µg/mL).

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

3. Final Sample Preparation:

-

Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water) for LC-MS/MS analysis.

4. Instrumental Analysis:

-

Inject the final sample into an LC-MS/MS system.

Data Presentation: Instrumental Parameters

Precise instrumental parameters are essential for the selective and sensitive detection of Metconazole and its labeled standard.

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example Mass Spectrometry MRM Transitions

Note: The exact m/z values may vary slightly based on the instrument and adduct ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Metconazole | 320.1 | 70.1 | Quantifier[18] |

| Metconazole | 320.1 | 125.1 | Qualifier |

| This compound | 326.2 | 70.1 | Internal Standard |

The quantifier ion is used for calculating the concentration, while the qualifier ion serves as a confirmation of the analyte's identity. The product ion for this compound is expected to be the same as the unlabeled compound if the fragmentation does not involve the deuterated methyl groups.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Supply Fungicide Metconazole, Metconazole 60g/L SL, 60g/L SC, metconazole fungicide, pesticide suppliers [m.essencechem.com]

- 3. What is the Use of Metconazole? [cnagrochem.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fao.org [fao.org]

- 7. This compound | TRC-M225797-10MG | LGC Standards [lgcstandards.com]

- 8. メトコナゾール PESTANAL®, analytical standard, mixture of stereoisomers | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. qascf.com [qascf.com]

- 18. epa.gov [epa.gov]

Technical Guide: Metconazole-d6 - Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole-d6 is the deuterated form of Metconazole, a broad-spectrum triazole fungicide. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative analysis of Metconazole in various matrices by mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its mechanism of action, and relevant experimental protocols for its use in research and analytical applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the unlabeled Metconazole is also provided for reference, as specific experimental data for the deuterated analogue is not always available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₆D₆ClN₃O | [2][3][4] |

| Molecular Weight | 325.87 g/mol | [2][4] |

| CAS Number | 2469554-74-1 | [1] |

| Alternate CAS Number (unlabeled) | 125116-23-6 | [2] |

| Appearance | Solid (form not specified) | - |

| Synonyms | rac trans-5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-d6-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | [3] |

Table 2: Physical and Chemical Properties of Unlabeled Metconazole

Disclaimer: This data pertains to the non-deuterated form of Metconazole and is provided as a close approximation for the deuterated analogue.

| Property | Value | Source(s) |

| Melting Point | 110-113 °C | [5] |

| Boiling Point | approx. 285 °C | [5] |

| Solubility (at 20°C) | Water: 15 mg/L | [5] |

| Methanol: 235 g/L | [5] | |

| Acetone: 238.9 g/L | [5] | |

| Chloroform: Slightly soluble | - | |

| Dichloromethane: Slightly soluble | - | |

| LogP (octanol-water partition coefficient) | 3.85 (at 25°C) | [5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Metconazole, like other triazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the sterol biosynthesis pathway.[9] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[10]

Caption: Mechanism of action of Metconazole.

Experimental Protocols

While specific, validated protocols for this compound are proprietary to the manufacturers and end-users, this section provides a generalized workflow for the analysis of triazole fungicides in complex matrices, for which this compound would be used as an internal standard.

General Analytical Workflow for Triazole Fungicides using HPLC-MS/MS

This workflow is applicable for the quantitative analysis of Metconazole in environmental and biological samples.

Caption: General workflow for fungicide analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[11]

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is extracted with a suitable solvent, typically acetonitrile.

-

Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) to remove matrix components.

-

Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.

2. HPLC-MS/MS Analysis

-

Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 or similar reversed-phase column is typically used to separate the analyte of interest from other components in the sample.[12][13]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is a common ionization technique for triazole fungicides.[13]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for both Metconazole and this compound are monitored. This highly selective detection method minimizes interferences from the sample matrix.

Generalized Synthesis Workflow for Metconazole

The following diagram illustrates a potential synthetic route for Metconazole, based on publicly available information. The synthesis of this compound would involve the use of deuterated starting materials.

Caption: A potential synthesis route for Metconazole.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Metconazole residues in a variety of samples. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. Understanding its mechanism of action and the analytical workflows in which it is employed is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. METCONAZOLE | 125116-23-6 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. What is the Use of Metconazole? [cnagrochem.com]

- 8. Metconazole inhibits fungal growth and toxin production in major Fusarium species that cause rice panicle blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. food-safety.com [food-safety.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Metconazole and its Deuterated Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell membranes. In mammals, metconazole primarily targets the liver, inducing effects through the inhibition of cytochrome P450 enzymes and interaction with nuclear receptors. This guide provides a comprehensive overview of the toxicological profile of metconazole, summarizing key findings from a range of studies. Due to a lack of publicly available data, the toxicological profile of its deuterated analog is discussed in the context of the known effects of deuterium substitution on drug metabolism and toxicity, highlighting a significant data gap for this specific compound. All quantitative data are presented in structured tables, and detailed experimental protocols based on international guidelines are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Metconazole

Metconazole is a systemic fungicide that belongs to the triazole class of chemicals.[1] It is effective against a wide range of fungal pathogens in various crops.[1] Its mechanism of action involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol synthesis leads to fungal cell death.[1]

Deuterated Analog of Metconazole

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and toxicological properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to increased drug exposure, a longer half-life, and potentially altered toxicity profiles, sometimes resulting in reduced toxicity by minimizing the formation of toxic metabolites.

Currently, there is a significant lack of publicly available toxicological data specifically for the deuterated analog of metconazole. Therefore, its toxicological profile cannot be detailed with the same level of certainty as the parent compound. The information presented in this guide for the deuterated analog is based on the general principles of how deuteration can affect the metabolism and toxicity of xenobiotics. Further research is imperative to establish a definitive toxicological profile for deuterated metconazole.

Toxicological Profile of Metconazole

The toxicological database for metconazole is extensive, with studies conducted across various species and endpoints to assess its potential hazards to human health and the environment.

Acute Toxicity

Metconazole exhibits low acute toxicity via the oral, dermal, and inhalation routes.[1] It is moderately toxic to rats and highly toxic to mice when administered as a single oral dose.[1] It is a moderate eye irritant but not a skin irritant or a skin sensitizer.[1]

Table 1: Acute Toxicity of Metconazole

| Study Type | Species | Route | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50: Moderately Toxic | [1] |

| Acute Oral Toxicity | Mouse | Oral | LD50: Highly Toxic | [1] |

| Acute Dermal Toxicity | Rat, Rabbit | Dermal | LD50: Low Toxicity | [1] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50: Low Toxicity | [1] |

| Eye Irritation | Rabbit | Ocular | Moderately Irritating | [1] |

| Dermal Irritation | Rabbit | Dermal | Non-irritating | [1] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1] |

Subchronic and Chronic Toxicity

Repeated-dose studies have identified the liver as the primary target organ for metconazole toxicity in mammals.[3][4] Effects observed in subchronic and chronic studies in rats, mice, and dogs include increased liver weights, hepatocellular hypertrophy, and vacuolation.[3][5] Other effects noted at higher doses include changes in the spleen, kidneys, and blood parameters.[3][4] In a 90-day study in dogs, cataracts were observed at the highest dose tested.[4]

Table 2: Subchronic and Chronic Toxicity of Metconazole

| Study Type | Species | Duration | Key Findings | NOAEL/LOAEL | Reference |

| 28-Day Oral Toxicity | Rat | 28 days | Decreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation. | LOAEL = 90.5 mg/kg/day | [5] |

| 90-Day Oral Toxicity | Rat | 90 days | Increased spleen weight and hepatic vacuolation. | LOAEL = 19.2 mg/kg/day | [3] |

| Chronic Oral Toxicity | Rat | 2 years | Increased liver weights, hepatocellular lipid vacuolation, and centrilobular hypertrophy. | LOAEL = 13.1 mg/kg/day | [5] |

| Chronic Oral Toxicity | Dog | 1 year | Decreased body weight gain, increased Kupffer cell pigmentation, increased alkaline phosphatase activity. | - | [4] |

Carcinogenicity

Metconazole has been classified as "not likely to be carcinogenic to humans".[5] While liver tumors were observed in mice, they were determined to occur through a non-genotoxic, mitogenic mode of action.[5] No treatment-related increases in tumors were observed in rat carcinogenicity studies.[4]

Table 3: Carcinogenicity of Metconazole

| Species | Duration | Findings | Classification | Reference |

| Mouse | 18 months | Liver tumors observed (non-genotoxic mode of action) | Not likely to be carcinogenic to humans | [5] |

| Rat | 2 years | No treatment-related increase in tumors | Not likely to be carcinogenic to humans | [4] |

Genotoxicity

Metconazole is considered to be non-genotoxic.[6] It has tested negative in a battery of in vitro and in vivo genotoxicity assays, including the Ames test for bacterial reverse mutation.[6]

Table 4: Genotoxicity of Metconazole

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without | Negative | [6] |

| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | [6] |

| In vivo Micronucleus Test | Rodent Bone Marrow | N/A | Negative | [6] |

Reproductive and Developmental Toxicity

Developmental effects with metconazole have been observed in rats and rabbits, but generally at dose levels that also caused maternal toxicity.[3] In rats, skeletal variations were seen in the presence of maternal toxicity.[3] In rabbits, increased post-implantation loss and reduced fetal body weights occurred at maternally toxic doses.[3] A two-generation reproduction study in rats showed offspring toxicity only at the highest dose tested, which also produced parental toxicity.[3] The fetus appears to be more sensitive to metconazole than the adult animal.[1]

Table 5: Reproductive and Developmental Toxicity of Metconazole

| Study Type | Species | Key Findings | NOAEL/LOAEL (Developmental) | Reference |

| Developmental Toxicity | Rat | Skeletal variations at maternally toxic doses. | - | [3] |

| Developmental Toxicity | Rabbit | Increased post-implantation loss and reduced fetal body weights at maternally toxic doses. | NOAEL: 4 mg/kg bw/day | [7] |

| Two-Generation Reproduction | Rat | Offspring toxicity (reduced body weights, decreased viability) only at parentally toxic doses. | - | [3] |

Ecotoxicity

Metconazole is classified as toxic to aquatic life with long-lasting effects.[8] It is moderately to highly toxic to fish and aquatic invertebrates. It is also toxic to algae. Metconazole is persistent in the environment.[8]

Table 6: Ecotoxicity of Metconazole

| Organism | Test Type | Endpoint | Value | Reference |

| Fish (Rainbow Trout) | Acute | 96-hr LC50 | Moderately Toxic | [4] |

| Aquatic Invertebrate (Daphnia magna) | Acute | 48-hr EC50 | Highly Toxic | [4] |

| Algae | Growth Inhibition | 72-hr EC50 | Toxic | [4] |

| Earthworm | Acute | 14-day LC50 | - | [4] |

| Bird (Bobwhite Quail) | Acute Oral | LD50 | Slightly Toxic | [4] |

Experimental Protocols

The toxicological evaluation of metconazole has been conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

General Study Design

A typical toxicology study involves the administration of the test substance to laboratory animals at various dose levels, including a control group that does not receive the substance. Key parameters such as clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a comprehensive necropsy and histopathological examination of tissues are performed.

Caption: A generalized workflow for a typical in vivo toxicology study.

Key Experimental Methodologies

-

Acute Oral Toxicity (OECD 423/OCSPP 870.1100): This study is typically conducted in rats or mice. The test substance is administered by oral gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (lethal dose for 50% of the animals) is determined.

-

Chronic Toxicity/Carcinogenicity (OECD 452/451, OCSPP 870.4100/870.4200): These long-term studies (typically 2 years in rats, 18 months in mice) involve daily administration of the test substance in the diet or by gavage. The studies are designed to identify chronic toxicity and potential carcinogenicity.[9]

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471/OCSPP 870.5100): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.[10] The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix).[10] A positive result is indicated by a significant increase in the number of revertant colonies.[10]

-

In Vitro Chromosomal Aberration Test (OECD 473/OCSPP 870.5375): Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.[11] Cells are harvested at metaphase and analyzed for chromosomal abnormalities.[11]

-

Reproductive and Developmental Toxicity (OECD 416/414, OCSPP 870.3800/870.3700):

-

Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals (usually rats) for one generation before mating, during mating, gestation, and lactation. The F1 generation is also exposed and mated to produce an F2 generation. The study assesses effects on fertility and reproductive performance.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[12]

-

-

Ecotoxicity Tests:

-

Algal Growth Inhibition Test (OECD 201): The growth of a selected algal species is monitored over 72 hours in the presence of various concentrations of the test substance.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): The mobility of Daphnia magna is observed over 48 hours of exposure to the test substance.

-

Earthworm Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days, and mortality and sublethal effects are assessed.

-

Mechanism of Action and Signaling Pathways

Fungal Toxicity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of metconazole in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[13] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, resulting in impaired cell membrane function and ultimately, fungal cell death.[14]

Caption: Mechanism of action of Metconazole in fungal cells.

Mammalian Toxicity: Cytochrome P450 Inhibition and Nuclear Receptor Activation

In mammals, the toxicological effects of metconazole, particularly in the liver, are linked to its interaction with cytochrome P450 (CYP) enzymes and nuclear receptors.[15] While the inhibition of fungal CYP51 is specific, triazole fungicides can also inhibit mammalian CYP enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[16] Inhibition of these enzymes can lead to altered drug metabolism and potential drug-drug interactions.[17]

Furthermore, triazole fungicides, including metconazole, have been shown to activate nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[18][19] These receptors are key regulators of xenobiotic metabolism and disposition.[18] Activation of PXR and CAR can lead to the induction of genes encoding drug-metabolizing enzymes and transporters, which is an adaptive response to chemical exposure.[20] However, prolonged activation can contribute to liver hypertrophy and potentially other adverse effects.[20]

Caption: Proposed signaling pathway of Metconazole in mammalian liver cells.

Conclusion

Metconazole is a fungicide with a well-characterized toxicological profile in mammals, with the liver being the primary target organ. Its effects are mediated through the inhibition of cytochrome P450 enzymes and the activation of nuclear receptors. It is not considered to be carcinogenic or genotoxic. Developmental and reproductive effects are generally observed at doses that are also toxic to the parent animals. A significant data gap exists for the deuterated analog of metconazole. While deuteration has the potential to alter its metabolic profile and toxicity, specific studies are required to confirm these effects. This guide provides a comprehensive summary of the available data on metconazole and highlights the need for further research into its deuterated counterpart to ensure a thorough understanding of its potential risks.

References

- 1. canada.ca [canada.ca]

- 2. echemi.com [echemi.com]

- 3. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fsc.go.jp [fsc.go.jp]

- 8. European Union Renews Approval of Metconazole as Candidate for Substitution - Foresight [useforesight.io]

- 9. iitri.org [iitri.org]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Quantification of Metconazole in Soil using Deuterated Standards by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metconazole is a broad-spectrum triazole fungicide used extensively in agriculture to control a variety of fungal diseases in crops.[1] Its persistence and potential for accumulation in soil necessitate sensitive and accurate monitoring methods to assess environmental fate and ensure food safety. The complexity of the soil matrix, however, presents significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a highly effective strategy to overcome these challenges. Isotope Dilution Mass Spectrometry (IDMS) is a robust analytical technique that relies on the addition of a known amount of an isotopically labeled standard to the sample prior to extraction and analysis. Because the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same matrix effects and variations in extraction recovery and instrument response. By measuring the ratio of the native analyte to the labeled standard, accurate and precise quantification can be achieved, regardless of sample-to-sample variations.

This application note provides a detailed protocol for the quantification of Metconazole in soil using a deuterated internal standard (e.g., Metconazole-d3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which is widely adopted for pesticide residue analysis in various matrices.[2][3][4]

Materials and Methods

Reagents and Materials

-

Metconazole (analytical standard, >98% purity)

-

Metconazole-d3 (or other suitable deuterated analog, >98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE cleanup

-

Syringe filters (0.22 µm, PTFE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Sample homogenizer (e.g., ball mill)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metconazole and Metconazole-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Metconazole and a constant concentration of Metconazole-d3 by serial dilution of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions will be used to build the calibration curve.

Sample Preparation and Extraction (Modified QuEChERS)

-

Homogenization: Air-dry the soil sample to a constant weight, and then sieve it through a 2 mm mesh to remove large debris.[4] Homogenize the sieved soil using a ball mill or mortar and pestle.

-

Weighing and Fortification: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a known amount of the Metconazole-d3 internal standard solution. For recovery experiments, spike the blank soil samples with known concentrations of the Metconazole standard solution.

-

Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 30 seconds to ensure thorough mixing.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For soils with high organic matter content, 7.5 mg of GCB can be added.

-

Vortexing: Cap the tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to achieve good separation of Metconazole from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for Metconazole and Metconazole-d3 should be optimized. Representative transitions are provided in the table below.

-

Data Presentation

Table 1: Quantitative Data Summary for Metconazole Analysis in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.0006 mg/kg | [5][6] |

| Limit of Quantification (LOQ) | 0.002 mg/kg | [5][6] |

| Linearity (R²) | >0.99 | [7] |

| Recovery (%) | 80.72 - 100.36% | [5][6] |

| Precision (RSD %) | 1.56 - 6.16% | [5][6] |

| Matrix Effect (%) | Variable, compensated by internal standard | |

| Metconazole MRM Transition (m/z) | 320 -> 70 | [8] |

| Metconazole-d3 MRM Transition (m/z) | 323 -> 70 (hypothetical, to be optimized) |

Visualizations

Caption: Experimental workflow for the quantification of Metconazole in soil.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard and a modified QuEChERS extraction provides a robust and reliable approach for the quantification of Metconazole in soil. The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision. This method is suitable for routine monitoring of Metconazole residues in environmental soil samples, supporting risk assessment and regulatory compliance.

References

- 1. fao.org [fao.org]

- 2. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. qascf.com [qascf.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

Application Notes and Protocols for the Analysis of Metconazole using Metconazole-d6

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the extraction and quantification of Metconazole in various matrices, utilizing Metconazole-d6 as an internal standard for accurate and robust analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Metconazole is a broad-spectrum triazole fungicide widely used in agriculture.[1] Its determination in environmental and food matrices is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[2][3]

This document outlines three distinct sample preparation techniques for Metconazole analysis:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted method for the analysis of pesticides in food matrices of plant origin.[4][5][6]

-

Liquid-Liquid Extraction (LLE): A classic and effective technique for the extraction of analytes from aqueous samples like water and soil leachates.

-

Solid-Phase Extraction (SPE): A selective sample preparation method used for the cleanup and concentration of analytes from complex aqueous matrices.[7]

QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables)

The QuEChERS method is a streamlined approach that involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4][5][8]

Quantitative Data Summary

| Parameter | Matrix | Recovery of Metconazole (%) | LOQ (mg/kg) | Reference |

| QuEChERS | Grapes | 80.72–100.36 | 0.002 | [9][10] |

| Soil | 82.83–100.36 | 0.002 | [9][10] | |

| Oranges, Carrots, Spinach | 70-130 (general pesticide recovery) | <0.01 (general pesticide MDL) | [5][6] | |

| Flour | 94.98-104.89 | Not Specified | [11] |

Note: The use of this compound as an internal standard is expected to improve precision and accuracy by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[12][13]

Experimental Protocol

a) Sample Preparation and Extraction:

-

Homogenize 10-15 g of the fruit or vegetable sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4]

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For pigmented samples, C18 or graphitized carbon black (GCB) may also be included.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

Workflow Diagram

Caption: QuEChERS workflow for Metconazole analysis.

Liquid-Liquid Extraction (LLE) for Water and Soil Samples

This protocol is suitable for the extraction of Metconazole from water samples or soil extracts. For soil, an initial extraction with an organic solvent is required before proceeding with the LLE.

Quantitative Data Summary

| Parameter | Matrix | Recovery of Metconazole (%) | LOQ (µg/L) | Reference |

| LLE | Water | Not specified, but method validated | 5 (for each isomer) | [14] |

| Direct Injection | Drinking & Surface Water | 70-110 (fortified samples) | Not specified | [15] |

| Soil Extraction | Soil | Not specified in detail, but method validated | 10 (ppb) |

Note: The use of this compound is critical in LLE to account for any variability in extraction efficiency and volume recoveries.

Experimental Protocol

a) Water Sample Extraction:

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with the this compound internal standard.

-

Add 3 g of sodium chloride to the sample and dissolve.[14]

-

Add 50 mL of a 4:1 (v/v) hexane/ethyl acetate solution.[14]

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Collect the upper organic layer.

-

Evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

b) Soil Sample Initial Extraction:

-

Weigh 10 g of soil into a centrifuge tube.

-

Add 20 mL of acidified methanol/water (e.g., 90:10 methanol:0.2N HCl).

-

Spike with this compound internal standard.

-

Shake for 30 minutes.

-

Centrifuge and collect the supernatant. This supernatant can then be further processed by LLE if necessary or diluted for direct injection.

Workflow Diagram

References

- 1. fao.org [fao.org]

- 2. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]

- 8. researchgate.net [researchgate.net]

- 9. qascf.com [qascf.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

Application Note: High-Throughput Analysis of Metconazole in Food Matrices using a QuEChERS Method with a d6-Internal Standard and LC-MS/MS Detection

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Metconazole in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, incorporating a deuterated internal standard (Metconazole-d6) to ensure high accuracy and precision by mitigating matrix effects.[1] Analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and low detection limits. This method is suitable for high-throughput screening and quantitative analysis of Metconazole residues in a range of food commodities, aiding in regulatory compliance and food safety monitoring.

Introduction

Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops.[2] Its potential presence in food products necessitates sensitive and reliable analytical methods for monitoring residue levels to protect consumer health. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1][3]